molecular formula C12H13N3O2 B12270657 5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester

5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester

Cat. No.: B12270657
M. Wt: 231.25 g/mol
InChI Key: LMKIGSMBPQZLEA-UHFFFAOYSA-N
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Description

5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the triazole family Triazoles are known for their broad range of biological activities and stability under various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester typically involves the reaction of 5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with various reagents. One common method includes the reaction with thiosemicarbazide, alkyl carbodithioate, and benzaldehyde to yield thiosemicarbazone, alkylidenehydrazinecarbodithioate, and 3-phenylprop-2-en-1-one-1,2,3-triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different functional groups replace the existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include various substituted triazoles, which can have different biological and chemical properties .

Scientific Research Applications

5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-p-tolyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-6-10(7-5-8)15-9(2)11(13-14-15)12(16)17-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKIGSMBPQZLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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